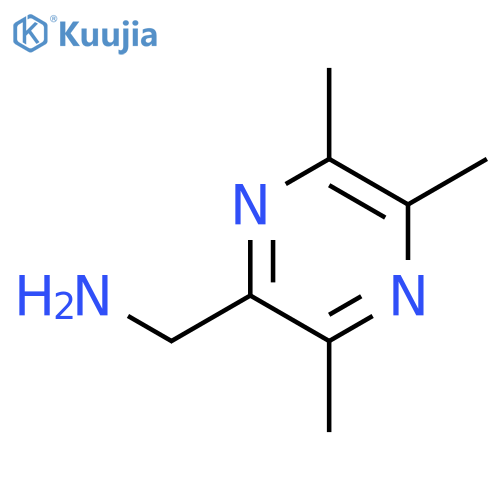Cas no 866751-49-7 (1-(3,5,6-trimethylpyrazin-2-yl)methanamine)

866751-49-7 structure
商品名:1-(3,5,6-trimethylpyrazin-2-yl)methanamine
1-(3,5,6-trimethylpyrazin-2-yl)methanamine 化学的及び物理的性質
名前と識別子
-
- 2-Pyrazinemethanamine,3,5,6-trimethyl-
- Pyrazinemethanamine, 3,5,6-trimethyl- (9CI)
- 1-(3,5,6-trimethylpyrazin-2-yl)methanamine
-
1-(3,5,6-trimethylpyrazin-2-yl)methanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN19364-5G |
1-(3,5,6-trimethylpyrazin-2-yl)methanamine |
866751-49-7 | 95% | 5g |
¥ 16,394.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN19364-100MG |
1-(3,5,6-trimethylpyrazin-2-yl)methanamine |
866751-49-7 | 95% | 100MG |
¥ 1,366.00 | 2023-04-13 | |
| 1PlusChem | 1P01AD33-10g |
(trimethylpyrazin-2-yl)methanamine |
866751-49-7 | 94% | 10g |
$5376.00 | 2024-04-21 | |
| Enamine | EN300-139920-100mg |
(trimethylpyrazin-2-yl)methanamine |
866751-49-7 | 94.0% | 100mg |
$347.0 | 2023-09-30 | |
| Enamine | EN300-139920-1000mg |
(trimethylpyrazin-2-yl)methanamine |
866751-49-7 | 94.0% | 1000mg |
$999.0 | 2023-09-30 | |
| Enamine | EN300-139920-500mg |
(trimethylpyrazin-2-yl)methanamine |
866751-49-7 | 94.0% | 500mg |
$780.0 | 2023-09-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1554522-5g |
(3,5,6-Trimethylpyrazin-2-yl)methanamine |
866751-49-7 | 98% | 5g |
¥37389.00 | 2024-04-27 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN19364-5g |
1-(3,5,6-trimethylpyrazin-2-yl)methanamine |
866751-49-7 | 95% | 5g |
¥17885.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN19364-500mg |
1-(3,5,6-trimethylpyrazin-2-yl)methanamine |
866751-49-7 | 95% | 500mg |
¥3974.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN19364-100mg |
1-(3,5,6-trimethylpyrazin-2-yl)methanamine |
866751-49-7 | 95% | 100mg |
¥1490.0 | 2024-04-16 |
1-(3,5,6-trimethylpyrazin-2-yl)methanamine 関連文献
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
866751-49-7 (1-(3,5,6-trimethylpyrazin-2-yl)methanamine) 関連製品
- 205259-75-2((3-Methylpyrazin-2-yl)methanamine)
- 771573-48-9(Pyrazine-2,3-diyldimethanamine)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:866751-49-7)1-(3,5,6-trimethylpyrazin-2-yl)methanamine

清らかである:99%
はかる:1g
価格 ($):1072.0